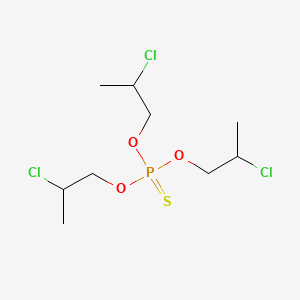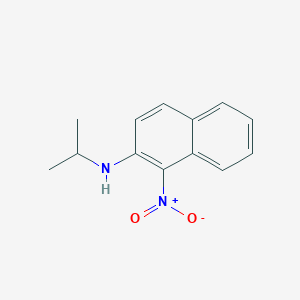![molecular formula C20H34B B14692065 Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl CAS No. 33074-83-8](/img/structure/B14692065.png)
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[311]heptan-3-yl]boranyl is a boron-containing compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl typically involves the reaction of a boron-containing precursor with a bicyclic compound. One common method involves the use of borane (BH3) or boron trichloride (BCl3) as the boron source. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The bicyclic compound, often derived from natural sources or synthesized through multi-step organic reactions, is reacted with the boron precursor in the presence of a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is typically conducted at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error. Quality control measures, such as chromatography and spectroscopy, are used to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron center to a different oxidation state.
Substitution: The boron atom can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Reduced boron species.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl has several scientific research applications:
Organic Synthesis: Used as a reagent or catalyst in various organic reactions.
Materials Science: Employed in the synthesis of boron-containing polymers and materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in drug development and as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Biological Studies: Studied for its interactions with biological molecules and potential as a bioactive compound.
Mechanism of Action
The mechanism of action of Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl involves its ability to interact with various molecular targets. The boron atom can form stable complexes with diols, amines, and other nucleophiles, making it useful in catalysis and molecular recognition. In biological systems, the compound can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Bis(pinacolato)diboron: Another boron-containing compound used in organic synthesis.
Boronic acids: Compounds with a boron atom bonded to two hydroxyl groups, widely used in Suzuki coupling reactions.
Boranes: Compounds containing boron-hydrogen bonds, used as reducing agents and in hydroboration reactions.
Uniqueness
Bis[(1R,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]boranyl is unique due to its bicyclic structure, which imparts specific steric and electronic properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
33074-83-8 |
|---|---|
Molecular Formula |
C20H34B |
Molecular Weight |
285.3 g/mol |
InChI |
InChI=1S/C20H34B/c1-11-15-7-13(19(15,3)4)9-17(11)21-18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17+,18+/m0/s1 |
InChI Key |
MPQAQJSAYDDROO-ARHLZPJGSA-N |
Isomeric SMILES |
[B]([C@@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)[C@@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C |
Canonical SMILES |
[B](C1CC2CC(C1C)C2(C)C)C3CC4CC(C3C)C4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


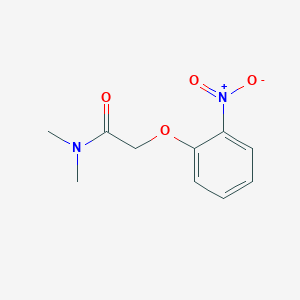
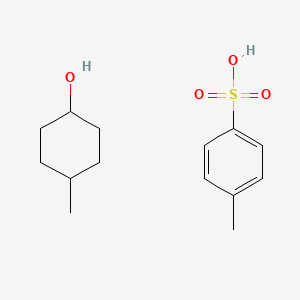
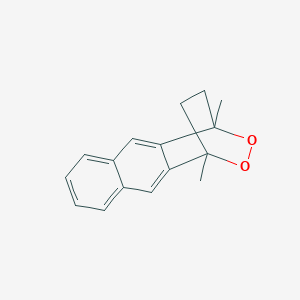
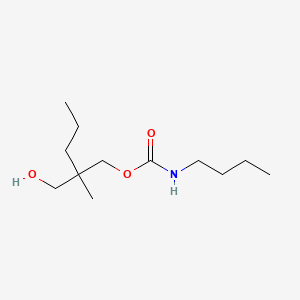
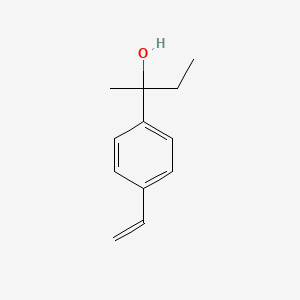
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
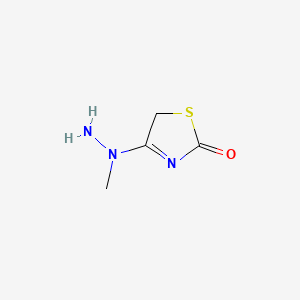
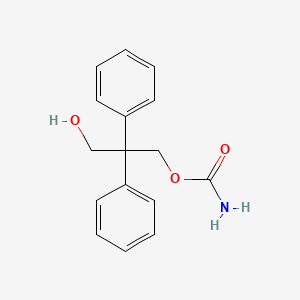
![4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14692029.png)

![[bis(2-Hydroxyethyl)]methyl[2-[(1-oxooctadecyl)oxy]ethyl]ammonium methyl sulphate](/img/structure/B14692041.png)
